molecular formula C15H12N6 B11031933 N-benzyltetrazolo[5,1-a]phthalazin-6-amine

N-benzyltetrazolo[5,1-a]phthalazin-6-amine

Cat. No.: B11031933
M. Wt: 276.30 g/mol
InChI Key: PFJOYJQSCAEIRS-UHFFFAOYSA-N
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Description

N-benzyltetrazolo[5,1-a]phthalazin-6-amine: is a heterocyclic compound that features a phthalazine ring fused with a tetrazole ring and a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyltetrazolo[5,1-a]phthalazin-6-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Fusion with Phthalazine: The tetrazole ring is then fused with a phthalazine derivative through a cyclization reaction. This can be achieved by heating the reactants in a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Benzylation: The final step involves the introduction of the benzyl group. This can be done by reacting the intermediate product with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-benzyltetrazolo[5,1-a]phthalazin-6-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-benzyltetrazolo[5,1-a]phthalazin-6-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a subject of ongoing research.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-benzyltetrazolo[5,1-a]phthalazin-6-amine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. In cancer research, it may target enzymes involved in cell cycle regulation, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: A simpler structure without the tetrazole ring and benzyl group.

    Tetrazole: Lacks the phthalazine ring and benzyl group.

    Benzylamine: Contains the benzyl group but lacks the tetrazole and phthalazine rings.

Uniqueness

N-benzyltetrazolo[5,1-a]phthalazin-6-amine is unique due to its fused ring structure, which combines the properties of both phthalazine and tetrazole rings. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

N-benzyltetrazolo[5,1-a]phthalazin-6-amine

InChI

InChI=1S/C15H12N6/c1-2-6-11(7-3-1)10-16-14-12-8-4-5-9-13(12)15-17-19-20-21(15)18-14/h1-9H,10H2,(H,16,18)

InChI Key

PFJOYJQSCAEIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN3C(=NN=N3)C4=CC=CC=C42

Origin of Product

United States

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